Pyrinuron

Catalog No.
S540737
CAS No.
53558-25-1
M.F
C13H12N4O3
M. Wt
272.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrinuron

CAS Number

53558-25-1

Product Name

Pyrinuron

IUPAC Name

1-(4-nitrophenyl)-3-(pyridin-3-ylmethyl)urea

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

InChI

InChI=1S/C13H12N4O3/c18-13(15-9-10-2-1-7-14-8-10)16-11-3-5-12(6-4-11)17(19)20/h1-8H,9H2,(H2,15,16,18)

InChI Key

CLKZWXHKFXZIMA-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

solubility

In water, 4.81X10+2 mg/L at 25 °C /Estimated/
>40.8 [ug/mL]

Synonyms

1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea, N-(3-pyridylmethyl)-N'-(p-nitrophenyl)urea, pyriminil, pyriminil malonate (1:1), pyriminil monohydrobromide, pyriminil monohydrochloride, pyriminil monotosylate, pyriminil oxalate (1:1), pyriminil tartrate (1:1), pyriminyl, RH 787, Vacor

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound Pyrinuron is 272.0909 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.81x10+2 mg/l at 25 °c /estimated/>40.8 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pyrinuron (CAS 53558-25-1), historically known as Vacor, is a highly specialized urea-based biochemical tool utilized primarily as a potent SARM1 NADase agonist and a selective pancreatic beta-cell toxin. In modern procurement contexts, its value has transitioned from its legacy as a rodenticide to its critical role as a targeted antimetabolite in advanced neurodegeneration and metabolic research. Upon cellular entry, Pyrinuron is metabolized by nicotinamide phosphoribosyltransferase (NAMPT) into Vacor mononucleotide (VMN), which subsequently acts as a fraudulent substrate to rapidly deplete intracellular NAD+ pools [1]. This highly specific mechanism makes Pyrinuron an indispensable reagent for inducing rapid-onset insulin-dependent diabetes mellitus (IDDM) models and studying SARM1-mediated axonal degeneration, offering a distinct biochemical pathway compared to traditional alkylating agents [2].

Generic substitution of Pyrinuron with common diabetogenic compounds like Streptozotocin (STZ) or Alloxan fails due to fundamental differences in their mechanisms of action and resulting phenotypic models. STZ induces beta-cell death primarily through non-specific DNA alkylation and subsequent PARP hyperactivation, while Alloxan relies on the generation of reactive oxygen species (ROS) [1]. In contrast, Pyrinuron specifically hijacks the nicotinamide salvage pathway, acting as a direct antimetabolite that is enzymatically converted into a fraudulent NAD+ analog (VAD) [2]. This targeted enzymatic conversion not only causes immediate and profound energetic failure in beta cells but also directly activates the SARM1 NADase, leading to severe, acute autonomic neuropathy—a critical clinical phenotype that STZ models either lack entirely or develop only after prolonged, multi-week incubation periods [3]. Consequently, for assays requiring direct SARM1 activation or the modeling of acute diabetic autonomic dysfunction, STZ and Alloxan are scientifically and practically non-viable substitutes.

Direct SARM1 Activation and cADPR Generation in Ex Vivo Assays

Pyrinuron functions as a potent, direct activator of the SARM1 NADase, differentiating it from upstream stressors that only indirectly trigger the pathway. In human peripheral blood mononuclear cells (PBMCs), treatment with Pyrinuron (10–500 μM) induces a dose-dependent increase in cyclic ADP-ribose (cADPR) and the cADPR:ADPR ratio, which serves as a highly specific functional readout of SARM1 activity [1]. This targeted accumulation is completely arrested when cells are co-incubated with the specific SARM1 inhibitor DSRM-3716, confirming Pyrinuron's direct mechanistic role [1].

Evidence DimensionSARM1-mediated cADPR accumulation
Target Compound DataDose-dependent cADPR increase at 10-500 μM Pyrinuron
Comparator Or BaselineBaseline vehicle control and DSRM-3716 co-treatment
Quantified DifferenceSignificant elevation of cADPR:ADPR ratio vs. baseline, which is completely reversed by specific SARM1 inhibition
ConditionsHuman PBMCs, 4-hour stimulation assay

Provides a highly reliable, process-compatible chemical tool for researchers needing to directly quantify SARM1 activation potential in clinical or ex vivo samples without relying on complex genetic modifications.

Targeted NAD+ Depletion via the Nicotinamide Salvage Pathway

Unlike standard diabetogenic agents that rely on broad DNA alkylation, Pyrinuron selectively hijacks the nicotinamide salvage pathway. It is converted by NAMPT and NMNAT into Vacor adenine dinucleotide (VAD), a fraudulent NAD+ analog. This leads to an extremely rapid derangement of NAD+ homeostasis and energetic failure in NMNAT-proficient cells, causing profound intracellular NAD+ depletion within hours [1]. This targeted toxicity is highly specific and can be completely mitigated by early co-administration of nicotinamide, which competes for the NAMPT enzyme and replenishes the NAD+ pool [2].

Evidence DimensionMechanism of intracellular NAD+ depletion
Target Compound DataRapid NAD+ depletion via direct enzymatic conversion to VAD (fraudulent nucleotide)
Comparator Or BaselineStreptozotocin (STZ)
Quantified DifferencePyrinuron acts as a direct NAMPT substrate (antimetabolite), whereas STZ depletes NAD+ secondarily via PARP hyperactivation resulting from DNA damage
ConditionsNMNAT-proficient cellular assays and beta-cell models

Essential for procurement in metabolic research where the specific biochemical isolation of the nicotinamide salvage pathway is required over generalized genotoxicity.

Rapid-Onset Autonomic Neuropathy Modeling

In vivo application of Pyrinuron generates a unique dual-phenotype model characterized by concurrent insulinopenic diabetes and severe autonomic neuropathy. While traditional models utilizing Streptozotocin (STZ) typically require prolonged incubation periods to develop mild-to-moderate peripheral sensory neuropathy, Pyrinuron administration rapidly induces severe autonomic dysfunction, including orthostatic hypotension, gastrointestinal hypomotility, and bladder dysfunction [1]. This rapid onset is directly linked to its potent activation of neuronal SARM1 and metabolic encephalopathy pathways, which are not directly engaged by STZ [2].

Evidence DimensionOnset and severity of autonomic neuropathy
Target Compound DataAcute onset of severe autonomic dysfunction (e.g., GI hypomotility, orthostatic hypotension)
Comparator Or BaselineStreptozotocin (STZ)
Quantified DifferencePyrinuron induces immediate and severe autonomic neuropathy, whereas STZ primarily induces delayed, progressive peripheral sensory/motor neuropathy
ConditionsIn vivo chemically induced diabetes and neuropathy models

Justifies the selection of Pyrinuron for specialized in vivo studies requiring the rapid and reliable induction of diabetic autonomic complications, saving significant time and resources in animal husbandry.

SARM1 Activation Assays in Neurodegeneration Research

Directly following from its ability to generate cADPR and activate SARM1 in PBMCs, Pyrinuron is the preferred chemical agonist for ex vivo and in vitro assays studying SARM1-mediated axonal degeneration. It allows researchers to bypass upstream injury models and directly trigger the NADase activity of SARM1, facilitating high-throughput screening of potential SARM1 inhibitors[1].

NAMPT/NMNAT-Dependent Toxicity Modeling

Because Pyrinuron requires enzymatic conversion by NAMPT and NMNAT to form the toxic VAD analog, it serves as an ideal positive control or challenge agent in assays evaluating the nicotinamide salvage pathway. It is highly valuable for screening NAMPT inhibitors or investigating metabolic resistance in NMNAT-deficient cancer cell lines [2].

Acute Diabetic Autonomic Neuropathy Models

Leveraging its unique capacity to induce rapid-onset autonomic dysfunction alongside beta-cell destruction, Pyrinuron is uniquely suited for in vivo models focusing on diabetic autonomic complications. It is the compound of choice when researchers need to study orthostatic hypotension or gastrointestinal hypomotility without waiting for the delayed onset typical of STZ-induced models [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pyriminil is a yellow, resembling corn meal. Used as a single-dose, acute rodenticide. Not registered as a pesticide in the U.S. (EPA, 1998)

Color/Form

Yellow, resembles cornmeal or yellow-green powde

XLogP3

1.2

Exact Mass

272.0909

LogP

log Kow = 2.09 /Estimated/

Appearance

Solid powder

Melting Point

Decomposes at 433° F (EPA, 1998)
223-225 °C (decomp)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q7BGS137YP

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Rodenticides

Mechanism of Action

PNU probably produces toxic effects by reducing intracellular synthesis of NAD & NADH (oxidized & reduced nicotinamide adenine dinucleotide). Extensive destruction of pancreatic beta cells appears histologically on autopsy, & marked insulinopenia in presence of normal glucagon levels suggests a specific beta cell cytotoxic effect.
A possible mechanism for PNU-induced postural hypotension was reported ... /& it was/ found that baseline norepinephrine level was abnormally low & that levels remained low after induction of postural hypotension in a poisoned patient. It was suggested that PNU produced a selective sympathectomy similar to that produced by 6-hydroxydopamine.
... It /has been/ shown that pyriminil specifically inhibits the NADH:ubiquinone reductase activity of complex I in mammalian mitochondria. The activity of other respiratory enzymes of mitochonrai is unaffected at concentrations that completely inhibit the redox and energetic function of complex I. Inhibition of complex I activity quantitatively correlates with the inhibition of insulin release in insulinoma cells and pancreatic islets and is also consistent with the doses reported in cases of human poisoning. The results indicate that the toxic and diabetogenic action of pyriminil primarily derives from the inhibition of mitochondrial respiration of NAD-linked substrates in the high energy demanding pancreatic islets.
It has been reported that Vacor, a rodenticide containing N-3-pyridylmethyl-N'-p-nitrophenyl urea, causes insulin-dependent diabetes mellitus. The pathomechanism of Vacor-induced diabetes mellitus has not been clarified yet. The effect of Vacor, therefore, was studied in terms of insulin release from isolated rat pancreatic islets. Vacor suppressed glucose-stimulated insulin release, but did not affect the insulin release induced by theophylline or 12-o-tetra-decanoylphorbol 13-acetate. It is suspected that the suppression of insulin release from pancreatic islets by Vacor may contribute to the pathogenesis of Vacor-induced diabetes mellitus and that this suppression might not be related to cAMP and C-kinase.

Vapor Pressure

3.39X10-9 mm Hg at 25 °C /Estimated/

Pictograms

Irritant

Corrosive;Irritant

Other CAS

53558-25-1

Wikipedia

Pyriminil

Methods of Manufacturing

Preparation: J.E. Ware et al, DE 2409686 (1974 to Rohm & Haas).

General Manufacturing Information

Urea, N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)-: ACTIVE
Originally, Rohm & Haas Co marketed Vacor Rat Killer ... but commercial distribution was voluntarily suspended in 1979.
Sales were discontinued after reports of many severe human poisonings ...
Pyriminil was sold for indoor use only ...
House mouse tracking powde

Analytic Laboratory Methods

Method: EPA 632.1; Procedure: high performance liquid chromatography; Analyte: vacor; Matrix: municipal and industrial wastewater; Detection Limit: 0.20 ug/L.

Interactions

Whatever microsomal enzymes are responsible for metabolism of pyriminil are induced by pretreatment with 3-methylcholanthrene, which increases biliary excretion of the metabolites and decreases pyriminil toxicity 50-fold.
... The antidotal efficacy of nicotinamide (p.o. or i.p.) was greatest when administered within 1 hr of Vacor, or when pre-fed in diet. Nicotinic acid was less effective. Rats fed high levels of L-tryptophan or acutely pretreated were protected against Vacor, while D-tryp. and other amino acids were less effective. Agents such as atropine, PAM or nikethamide delayed but did not prevent death. Vacor or 2,4-DNP caused similar symptoms, suggesting interference with mitochondrial respiration. While mild Vacor-induced hyperglycemia was seen in rats and reversed by insulin, its role in ultimate toxicity is unclear. Vacor biotransformation appears to be more significant in detoxication, but prior bioactivation was not necessarily excluded. Cyt. P-448 induction by 3-MC pretreatment decreased Vacor toxicity 50-fold, while other classes of MFO inducers (PB, DMSO, PCN) did not significantly alter its potency. Reduction of P-450 complex activity by starvation or CS2 pretreatment potentiated the toxicity, but SKF-525A delayed death. Pretreatment with diethyl maleate, cobaltous chloride, or neomycin did not significantly alter Vacor toxicity.

Dates

Last modified: 08-15-2023

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